molecular formula C13H17NO5S B4588390 Benzoic acid, 5-[(cyclopentylamino)sulfonyl]-2-methoxy- CAS No. 89704-53-0

Benzoic acid, 5-[(cyclopentylamino)sulfonyl]-2-methoxy-

Cat. No.: B4588390
CAS No.: 89704-53-0
M. Wt: 299.34 g/mol
InChI Key: AEMNBKGUUJHSGB-UHFFFAOYSA-N
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Description

Structure and Synthesis: The compound "Benzoic acid, 5-[(cyclopentylamino)sulfonyl]-2-methoxy-" features a benzoic acid backbone with a methoxy group at the 2-position and a sulfonamide substituent at the 5-position, where the sulfonamide nitrogen is bonded to a cyclopentyl group. This structure combines electron-donating (methoxy) and electron-withdrawing (sulfonamide) groups, influencing its acidity and reactivity.

Synthesis routes for similar compounds involve multi-step reactions, including sulfonation, amidation, and etherification. For instance, and describe methods for preparing sulfamoyl-substituted benzoic acid derivatives via Schotten-Baumann reactions and optimized esterification processes. The cyclopentylamino group is likely introduced through nucleophilic substitution or coupling reactions with cyclopentylamine .

The sulfonamide moiety often serves as a bioisostere for carboxylic acids, enhancing metabolic stability or binding affinity .

Properties

IUPAC Name

5-(cyclopentylsulfamoyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-19-12-7-6-10(8-11(12)13(15)16)20(17,18)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMNBKGUUJHSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596392
Record name 5-(Cyclopentylsulfamoyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89704-53-0
Record name 5-(Cyclopentylsulfamoyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-[(cyclopentylamino)sulfonyl]-2-methoxy- typically involves multiple steps. One common method includes the reaction of 5-amino-2-methoxybenzoic acid with cyclopentylsulfonyl chloride under basic conditions to introduce the cyclopentylamino and sulfonyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-[(cyclopentylamino)sulfonyl]-2-methoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group yields a sulfide derivative .

Scientific Research Applications

Benzoic acid, 5-[(cyclopentylamino)sulfonyl]-2-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 5-[(cyclopentylamino)sulfonyl]-2-methoxy- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "Benzoic acid, 5-[(cyclopentylamino)sulfonyl]-2-methoxy-" with structurally analogous compounds, focusing on substituents, molecular properties, and functional roles.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound : Benzoic acid, 5-[(cyclopentylamino)sulfonyl]-2-methoxy- 2-methoxy, 5-[(cyclopentylamino)sulfonyl] C₁₃H₁₇NO₅S ~311.35 (estimated) High lipophilicity due to cyclopentyl group; potential PDE4 inhibition .
5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid () 2-methyl, 5-[(2-methoxyethyl)sulfamoyl] C₁₁H₁₅NO₅S 273.31 Lower molecular weight; increased solubility due to ether oxygen .
2-Chloro-5-[[(4-methoxyphenyl)allylamino]sulfonyl]benzoic acid () 2-chloro, 5-[[(4-methoxyphenyl)allylamino]sulfonyl] C₁₇H₁₆ClNO₅S 381.83 Enhanced acidity (Cl is electron-withdrawing); possible antimicrobial activity .
5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid () 2-methoxy, 5-(tert-butoxycarbonylamino) C₁₃H₁₇NO₅ 279.28 tert-BOC group protects amine; used in peptide synthesis .
5-({[3-(tert-Butyl)-1-methyl-7-oxo-pyrazolo-pyrimidin-5-yl]sulfonyl}amino)-2-hydroxybenzoic acid () 2-hydroxy, 5-[complex heterocyclic sulfonamide] C₂₀H₂₂N₆O₆S 474.49 Bulky substituent reduces solubility; potential kinase inhibition .

Key Observations:

Substituent Effects on Acidity :

  • The target compound’s methoxy group (electron-donating) reduces acidity compared to chloro-substituted analogues (). However, the sulfonamide group (electron-withdrawing) counteracts this, yielding a pKa likely between 3–5, similar to other sulfonamides .
  • Carboxylic acid bioisosteres, such as acylsulfonamides (), are critical in drug design for improved pharmacokinetics .

In contrast, the 2-methoxyethyl group in introduces polarity, enhancing solubility .

Biological Relevance :

  • Cyclopentyl-containing compounds in exhibit PDE4 inhibition, suggesting the target may share similar activity. Conversely, the tert-butyl-pyrazolopyrimidine sulfonamide in likely targets kinases due to its bulky heterocycle .

Synthetic Accessibility :

  • The target compound’s synthesis may face challenges in regioselective sulfonation and cyclopentylamine coupling. highlights optimized methods for methyl ester intermediates, which could be adapted .

Research Findings and Implications

  • Medicinal Chemistry: Sulfonamide derivatives are prevalent in drug discovery. The cyclopentylamino group’s steric bulk may improve target selectivity, as seen in PDE4 inhibitors (), but could also increase metabolic stability risks .
  • Safety Profiles : Halogenated analogues (e.g., ) often exhibit higher toxicity, whereas methoxy and hydroxy derivatives () are generally safer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzoic acid, 5-[(cyclopentylamino)sulfonyl]-2-methoxy-
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Benzoic acid, 5-[(cyclopentylamino)sulfonyl]-2-methoxy-

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